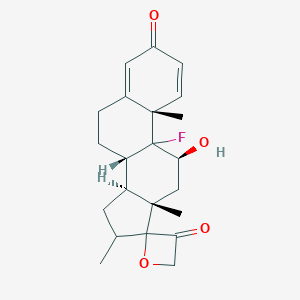

Dexamethasone oxetanone

描述

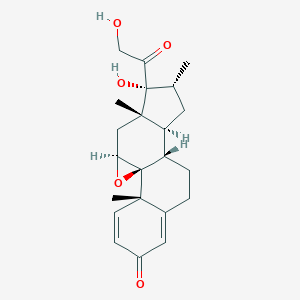

Dexamethasone Oxetanone (Dex-Ox) is a derivative of the glucocorticoid-selective steroid Dexamethasone (Dex). It is an antiglucocorticoid and an antiprogestin with significant agonist activity with (PR) A and B isoforms .

Synthesis Analysis

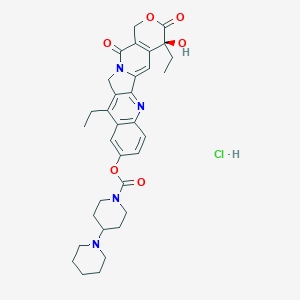

The synthesis of Dexamethasone, from which Dex-Ox is derived, has been reported from tigogenin . The synthesis of Dexamethasone Oxetanone involves 2 synthesis methods .Molecular Structure Analysis

The structure and dynamics of Dexamethasone have been investigated by solid-state NMR measurements . The spin-lattice relaxation time at twenty-two different carbon sites of Dexamethasone was determined .Chemical Reactions Analysis

The interactions of Dexamethasone with other molecules have been studied using thermoanalytical techniques . The interactions found by DTA technique were probably heat-induced .Physical And Chemical Properties Analysis

Dexamethasone has been applied as an anti-inflammatory, immunosuppressant, and decongestant . The physical properties of Oxetanes, which are part of the Dex-Ox molecule, have been studied .科学研究应用

Nanomedicine in Inflammatory Arthritis A study compared various nanomedicine formulations of dexamethasone, such as liposomes and polymeric prodrugs, in treating inflammatory arthritis. Slow releasing formulations like M-Dex and P-Dex-slow were found more effective in joint protection, highlighting their potential in rheumatoid arthritis management (Quan et al., 2014).

Cancer Treatment Enhancement Dexamethasone has been studied for its role in increasing the delivery and efficacy of cisplatin-loaded nanocarriers in metastatic breast cancer by normalizing the tumor microenvironment. This finding suggests its potential as a pretreatment to enhance primary tumor and metastasis treatment efficacy (Martin et al., 2019).

Chemosensitization in Breast Cancer Dexamethasone has been shown to enhance the antitumor activity of adriamycin in breast cancer by modulating cytokine expression and pharmacokinetics, suggesting its use as a chemosensitizer in cancer therapy (Wang et al., 2007).

Impact on Immune Responses Research indicates that while dexamethasone depletes peripheral blood lymphocytes, impacting immune responses, it does not alter the number and quality of tumor-infiltrating leukocytes. This study provides insights into its potential influence on the effectiveness of chemoimmunotherapy treatment (Aston et al., 2019).

Effects on Mesenchymal Stromal Cells Dexamethasone shows variable effects on mesenchymal stromal cells (MSC), influencing MSC proliferation and apoptosis, and affecting cytokine expression. This study highlights the complexity of Dex's impact on MSC, which is crucial for their application in treating immunologic diseases and promoting angiogenesis (Wang et al., 2012).

Metabolomic Effects in Tissues An investigation into dexamethasone's metabolomic effects on different organs revealed significant perturbations in metabolites across various organs. This study provides a comprehensive view of tissue molecular responses to Dex, aiding in understanding its side effects (Dahabiyeh et al., 2020).

Analytical Methods for Dexamethasone Quantification The review discusses various analytical methods for identifying and quantifying dexamethasone in drug delivery systems and biological samples, crucial for ensuring the quality of pharmaceutical formulations containing DEXA (Leite et al., 2022).

安全和危害

未来方向

属性

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12)18(26)11-27-22/h6-7,9,12,15-17,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIOZIVVVLFDAA-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]15C(=O)CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 9885914 | |

CAS RN |

4089-36-5 | |

| Record name | (11β,16α)-17,21-Epoxy-9-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4089-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

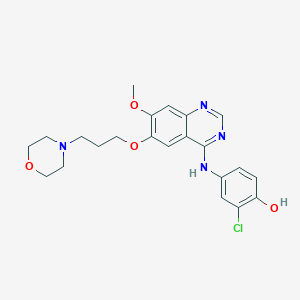

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

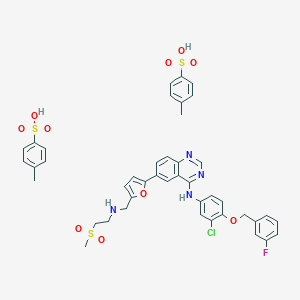

![6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B193487.png)